molecular formula C16H17F3N2O3 B2803256 (E)-N-(4-methoxyphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide CAS No. 477181-67-2

(E)-N-(4-methoxyphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide

Cat. No. B2803256
M. Wt: 342.318
InChI Key: KSITXJRPNOYZBH-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-methoxyphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C16H17F3N2O3 and its molecular weight is 342.318. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-methoxyphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-methoxyphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Molecular Conformation Research on structurally related compounds, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, has focused on crystal structure and molecular conformation analysis. These studies are essential for understanding the physicochemical properties that contribute to biological activity, potentially guiding the design of antineoplastic agents (Banerjee et al., 2002).

Novel Chemical Syntheses Another aspect of research involves the synthesis of novel compounds through chemical reactions that may lead to new therapeutic agents or materials. For instance, the transformation of aminonaphthyridinones into new heterocyclic systems demonstrates innovative approaches to creating compounds with potentially unique biological or chemical properties (Deady & Devine, 2006).

Pharmacological Applications Some related compounds have been evaluated for their pharmacological potential, such as in the discovery of selective inhibitors for kinase families, highlighting the importance of chemical modifications for enhancing biological activity and selectivity (Schroeder et al., 2009). Additionally, polymorphic modifications of compounds with diuretic properties offer insights into how structural changes can impact therapeutic applications, such as new hypertension remedies (Shishkina et al., 2018).

Biological Screening and Molecular Docking Synthetic approaches to novel heterocyclic compounds followed by biological screening for antimicrobial activities showcase the iterative process of drug discovery, from synthesis to biological evaluation (Shah, Patel, & Vyas, 2019). Molecular docking studies of these compounds against specific biological targets can further elucidate mechanisms of action and refine the search for more effective and selective therapeutic agents.

properties

IUPAC Name

N-(4-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O3/c1-24-12-6-4-11(5-7-12)20-15(23)13-3-2-9-21(13)10-8-14(22)16(17,18)19/h4-8,10,13H,2-3,9H2,1H3,(H,20,23)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSITXJRPNOYZBH-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-methoxyphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide

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